Cyanuric acid

Catalog No.
S524689
CAS No.
108-80-5
M.F
C3H3N3O3
C3H3N3O3
C3N3(OH)3
M. Wt
129.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanuric acid

CAS Number

108-80-5

Product Name

Cyanuric acid

IUPAC Name

1,3,5-triazinane-2,4,6-trione

Molecular Formula

C3H3N3O3
C3H3N3O3
C3N3(OH)3

Molecular Weight

129.07 g/mol

InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)

InChI Key

ZFSLODLOARCGLH-UHFFFAOYSA-N

SMILES

Array

solubility

0.5 mL (NTP, 1992)
Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4.
Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform.
Solubility in 96% H2SO4 (25 °C): 14.1%
Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C
For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page.
2 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.27

Synonyms

cyanuric acid, cyanuric acid, cupric ammonia (+2) salt, cyanuric acid, disodium salt, cyanuric acid, monopotassium salt, cyanuric acid, monosodium salt, cyanuric acid, potassium salt, cyanuric acid, sodium salt, cyanuric acid, trisodium salt, s-triazine-2,4,6-triol

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1

Isomeric SMILES

C1(=NC(=NC(=N1)O)O)O

The exact mass of the compound Cyanuric acid is 129.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 ml (ntp, 1992)0.02 mslightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4.soluble in hot alcohols, pyridine, concentrated hcl without decomposition; in aqueous solutions of naoh and koh. insoluble in cold methanol, ether acetone, benzene chloroform.solubility in 96% h2so4 (25 °c): 14.1%solubility in water (%): 0.2 at 25 °c; 2.6 at 90 °c; 10.0 at 150 °cin water, 2,000 mg/l at 25 °cin water, 2.593x10+3 mg/l at 25 °c2 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.27. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of 1,3,5-triazinanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II. However, this does not mean our product can be used or applied in the same or a similar way.

Cyanuric acid (CAS 108-80-5), existing in equilibrium with its tautomer isocyanuric acid, is a highly stable, heterocyclic tribasic acid (pKa1 = 6.88) characterized by a rigid s-triazine core[1]. In industrial procurement, it is primarily valued not as a standalone active, but as a structurally critical precursor and stabilizer [2]. Its unique hydrogen-bonding capacity and reversible N-Cl bond formation make it the foundational building block for halogen-free flame retardants (melamine cyanurate), weather-resistant powder coating crosslinkers (triglycidyl isocyanurate), and industrial chlorine stabilizers (TCCA/DCCA)[1]. Unlike generic aliphatic acids, its rigid triazine ring imparts exceptional thermal and UV stability to its downstream derivatives, dictating its selection in high-performance materials and large-scale water treatment operations [2].

Substituting cyanuric acid with generic organic acids, alternative nitrogenous bases, or standard UV absorbers fails due to its highly specific supramolecular and coordination chemistry. In flame retardancy, pure melamine sublimes and decomposes at temperatures too low for engineering plastics; however, complexing it with cyanuric acid creates a hydrogen-bonded supramolecular network that pushes the decomposition onset above 320°C [2]. In water treatment, standard UV blockers cannot prevent the photolysis of hypochlorous acid. Cyanuric acid actively forms a reversible chlorinated isocyanurate equilibrium, extending the UV half-life of free chlorine from roughly 35 minutes to over 8 hours without permanently quenching its oxidative potential[1]. Furthermore, in epoxy crosslinker synthesis, its specific N-alkylation reactivity with epichlorohydrin produces a tri-functional, weather-resistant core that aliphatic alternatives cannot replicate.

Supramolecular Thermal Stabilization for Flame Retardant Precursors

Cyanuric acid forms a 1:1 hydrogen-bonded complex with melamine (melamine cyanurate, MCA), which drastically alters the thermal profile of the material. While pure melamine and standard aliphatic flame retardants struggle in high-temperature polymer melts, the MCA adduct achieves a decomposition onset temperature exceeding 320°C, frequently reaching up to 350°C under inert atmospheres [1].

Evidence DimensionThermal decomposition onset temperature
Target Compound Data≥320°C to 350°C (as melamine cyanurate complex)
Comparator Or BaselineStandard melamine or aliphatic flame retardants (degrade/sublime <300°C)
Quantified DifferenceElevates processing thermal stability window by >50°C
ConditionsThermogravimetric analysis (TGA) during compounding of engineering thermoplastics (PA, TPU)

Enables the procurement of cyanuric acid as a precursor for flame retardants that can survive the >300°C melt-processing temperatures of polyamides and polyurethanes.

Reversible Chlorine Binding for UV Photolysis Protection

In outdoor water treatment, unstabilized hypochlorous acid is rapidly degraded by solar UV radiation, exhibiting a half-life of approximately 35 minutes. The addition of cyanuric acid establishes a dynamic equilibrium, reversibly binding free chlorine to form chlorinated isocyanurates. This extends the active chlorine half-life to up to 8.4 hours, reducing UV-induced chlorine loss by over 85% during peak sunlight exposure [1].

Evidence DimensionHypochlorous acid UV degradation half-life
Target Compound DataUp to 8.4 hours (with optimal CYA dosing)
Comparator Or BaselineUnstabilized hypochlorous acid (~35 minutes)
Quantified Difference>14-fold increase in chlorine half-life under UV exposure
ConditionsAqueous pool/cooling tower environments under direct solar UV irradiation

Critical for municipal and industrial water treatment procurement to drastically reduce continuous chlorine dosing costs and maintain stable sanitization residuals.

High-Yield Precursor for Tri-functional Epoxy Crosslinkers

Cyanuric acid serves as the essential heterocyclic core for triglycidyl isocyanurate (TGIC). Through a two-step reaction with epichlorohydrin (N-alkylation followed by cyclization), cyanuric acid yields the tri-functional TGIC crosslinker with conversion yields exceeding 95% [1]. The resulting rigid isocyanurate ring provides superior UV and weather resistance compared to standard bisphenol-A or aliphatic epoxy resins.

Evidence DimensionCrosslinker synthesis yield and structural functionality
Target Compound Data>95% yield of tri-functional N-alkylated TGIC
Comparator Or BaselineBisphenol-A epoxies or aliphatic crosslinkers
Quantified DifferenceProvides 3 reactive epoxy groups on a highly UV-stable heterocyclic core
ConditionsTwo-step catalytic reaction with epichlorohydrin at 80-100°C

Justifies the procurement of cyanuric acid as the irreplaceable starting material for manufacturing premium, weather-resistant powder coating curing agents.

pH-Dependent Solubility for Industrial Processability

Cyanuric acid exhibits highly pH-dependent solubility, which is leveraged for industrial purification and formulation. In neutral water at 25°C, its solubility is exceptionally low (approximately 0.2 wt%). However, because its first pKa is 6.88, shifting the pH to alkaline conditions (e.g., using NaOH) converts it to monosodium or disodium cyanurate, increasing its solubility exponentially [1].

Evidence DimensionAqueous solubility profile
Target Compound Data0.2 wt% at neutral pH vs. highly soluble as a sodium salt at pH > 8
Comparator Or BaselineGeneric organic acids with flat solubility profiles
Quantified DifferenceOrders of magnitude increase in solubility via simple pH adjustment
ConditionsAqueous solution at 25°C, transitioning from pH 7 to pH > 8

Allows manufacturers to easily precipitate, purify, and recover the compound, or formulate it into high-concentration liquid slurries for automated dosing.

Halogen-Free Flame Retardant Manufacturing

Where cyanuric acid is the right choice: As a co-reactant with melamine to synthesize melamine cyanurate (MCA). This application relies directly on the compound's ability to form a high-temperature stable supramolecular network, making it ideal for compounding into engineering thermoplastics like polyamides (PA6, PA66) and thermoplastic polyurethanes (TPU) that require processing temperatures above 300°C without premature degradation [1].

Industrial Water Treatment and Chlorine Stabilization

Where cyanuric acid is the right choice: Dosed into outdoor municipal pools, cooling towers, and wastewater treatment facilities to maintain a 30-50 ppm residual. It is specifically selected for its ability to reversibly bind hypochlorous acid, preventing rapid UV photolysis and dramatically extending the half-life of the active sanitizer in sunlight-exposed environments [2].

Synthesis of TGIC for Powder Coatings

Where cyanuric acid is the right choice: As the primary heterocyclic precursor for manufacturing triglycidyl isocyanurate (TGIC). The rigid, UV-stable triazine core provided by cyanuric acid is essential for producing high-performance, weather-resistant curing agents used in outdoor polyester powder coatings [3].

Precursor for Solid-State Chlorinated Disinfectants

Where cyanuric acid is the right choice: As the starting material for the industrial synthesis of trichloroisocyanuric acid (TCCA) and sodium dichloroisocyanurate (DCCA). Its pH-dependent solubility allows for efficient large-scale chlorination and precipitation, yielding highly stable, solid-form disinfectants used globally in sanitation and bleaching [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crystals. (NTP, 1992)
Liquid; Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals
White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline]
Solid
ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

White crystalline solid
CRYSTALLINE POWDER

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

129.01744097 Da

Monoisotopic Mass

129.01744097 Da

Boiling Point

DECOMPOSES (NTP, 1992)
Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures

Heavy Atom Count

9

Taste

Slightly bitter

Density

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink
1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate)
2.5 g/cm³

LogP

log Kow = 1.95 (est)

Odor

Odorless

Decomposition

The substance decomposes on heating above 320-350 °C producing (highly) toxic fumes including nitrogen oxides and cyanic acid.
>320Â °C. This produces toxic fumes including nitrogen oxides and isocyanic acid. Reacts with chlorine. This generates explosion hazard.

Appearance

Solid powder

Melting Point

greater than 680 °F (DEC.) (NTP, 1992)
360 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H497R4QKTZ

Related CAS

27026-93-3
2624-17-1 (mono-hydrochloride salt)
3047-33-4 (tri-hydrochloride salt)
36452-21-8 (di-hydrochloride salt)
40580-20-9 (NH3Cu(+2) salt)

GHS Hazard Statements

Aggregated GHS information provided by 175 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 101 of 175 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 74 of 175 companies with hazard statement code(s):;
H315 (31.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000003 [mmHg]
Vapor pressure, Pa at 25Â °C:

Pictograms

Irritant

Irritant

Impurities

Ammelide, 1% Max

Other CAS

108-80-5
40580-20-9

Absorption Distribution and Excretion

Cyanuric acid, when given to rats, was rapidly excreted in an unchanged form.

Metabolism Metabolites

(14)C-Labeled cyanuric acid...liberated 13.2 & 7.9% of absorbed radioactivity as (14)CO2 from corn & alfalfa, respectively /after an uptake period lasting from 4 days to 2 wk followed by a depletion period of up to 6 wk. The mechanism involved is triazine ring cleavage./
Approx 90% of the administered dose is reported to be excreted in urine within 12 hr and 99% of this is identified as cyanuric acid.

Wikipedia

Cyanuric acid

Biological Half Life

90% excreted within 12 hours, and of this 99% is excreted unchanged as cyanuric acid; [HSDB]

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II
Plastics -> Flame retardants

Methods of Manufacturing

PREPARED FROM CARBONYLDIUREA OR FROM CARBONYLDIBIURET BY HEATING, BY BOILING WITH ALKALIES OR BY HEATING IN EXCESS PHOSGENE @ 150 °C: SCHMIDT; J PRAKT CHEM 2 (5): 41-52 (1872); FROM ALLANTOIN BY OXIDATION WITH HYDROGEN PEROXIDE IN SLIGHTLY ALKALINE SOLN @ 80 °C: VENABLE, MOORE; J AM CHEM SOC 39: 1752 (1917).
...OBTAINED...BY THE ACTION OF WATER ON CYANURIC CHLORIDE... /DIHYDRATE/
Pyrolysis of solid urea in kilns is virtually the exclusive method of large-volume manufacture
Acid digestion of aminotriazines, eg, melamine, is used in the laboratory to produce cyanuric acid
On a commercial scale cyanuric acid is manufactured by pyrolysis of urea between 200 and 300 °C to give ammonia and cyanuric acid.

General Manufacturing Information

Other (requires additional information)
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Utilities
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: ACTIVE
/ITS CHLORINATED DERIV/...EMPLOYED...IN FORM OF THEIR SODIUM OR POTASSIUM SALTS AS BLEACHING & SANITIZING AGENTS, IN COMPETITION WITH INORG HYPOCHLORITES. WHEN CHLOROCYANURIC COMPD RELEASE THEIR CHLORINE, CYANURIC ACID REMAINS.
Cyanuric acid 5-80 is a component of a water disinfectant.
Majority of cyanuric acid produced is converted to N-chloro- or N-alkylated isocyanurates
Pyrolysis of urea produces crude cyanuric acid containing 20-30% impurities. Purified cyanuric acid (greater than 98% purity) is produced by digesting the entire body of crude product in 15-20% sulfuric acid

Analytic Laboratory Methods

The presence of cyanuric acid in swimming pool waters is determined by the use of high-performance liquid chromatography.
A sample of high-performance liquid chromatography column effluent is used for mass spectrometric confirmation by a solid probe insert procedure. The limits of detection are approx 0.05 mug/ml for urine and 0.1 mug/ml for swimming pool water.
Cyanuric acid was one of 17 compounds examined by high-pressure liquid chromatography in aq solution.
Method: NIOSH 5030, Issue 2; Procedure: high performance liquid chromatography with ultra violet detection; Analyte: cyanuric acid; Matrix: air; Detection Limit: 0.3 ug/sample.

Storage Conditions

Cyanuric acid should be stored in a dry place. Silos and pneumatic conveyors should be grounded to prevent electrostatic discharges.
...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH...MOISTURE, ACIDS, OR ACID FUMES...STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM...FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS...ISOLATED...

Interactions

The major pet food recall associated with acute renal failure in dogs and cats focused initially on melamine as the suspect toxicant. In the course of the investigation, cyanuric acid was identified in addition to melamine in the offending food. The purpose of this study was to characterize the toxicity potential of melamine, cyanuric acid, and a combination of melamine and cyanuric acid in cats. In this pilot study, melamine was added to the diet of 2 cats at 0.5% and 1%, respectively. Cyanuric acid was added to the diet of 1 cat at increasing doses of 0.2%, 0.5%, and 1% over the course of 10 days. Melamine and cyanuric acid were administered together at 0%, 0.2%, 0.5%, and 1% to 1 cat per dose group. No effect on renal function was observed in cats fed with melamine or cyanuric acid alone. Cats dosed with a combination were euthanized at 48 hours after dosing because of acute renal failure. Urine and touch impressions of kidneys from all cats dosed with the combination revealed the presence of fan-shaped, birefringent crystals. Histopathologic findings were limited to the kidneys and included crystals primarily within tubules of the distal nephron, severe renal interstitial edema, and hemorrhage at the corticomedullary junction. The kidneys contained estimated melamine concentrations of 496 to 734 mg/kg wet weight and estimated cyanuric acid concentrations of 487 to 690 mg/kg wet weight. The results demonstrate that the combination of melamine and cyanuric acid is responsible for acute renal failure in cats.

Dates

Last modified: 08-15-2023
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3: Platero AI, Santero E, Govantes F. Genetic evidence of a high-affinity cyanuric acid transport system in Pseudomonas sp. ADP. FEMS Microbiol Lett. 2014 Mar;352(2):150-6. doi: 10.1111/1574-6968.12392. Epub 2014 Feb 17. PubMed PMID: 24484197.
4: Yasui T, Kobayashi T, Okada A, Hamamoto S, Hirose M, Mizuno K, Kubota Y, Umemoto Y, Kawai N, Tozawa K, Gao B, Kohri K. Long-term follow-up of nephrotoxicity in rats administered both melamine and cyanuric acid. BMC Res Notes. 2014 Feb 8;7:87. doi: 10.1186/1756-0500-7-87. PubMed PMID: 24507656; PubMed Central PMCID: PMC3922251.
5: Hua A, Gueuné H, Cregut M, Thouand G, Durand MJ. Development of a bacterial bioassay for atrazine and cyanuric acid detection. Front Microbiol. 2015 Mar 17;6:211. doi: 10.3389/fmicb.2015.00211. eCollection 2015. PubMed PMID: 25852669; PubMed Central PMCID: PMC4362333.
6: Yin RH, Li XT, Wang X, Li HS, Yin RL, Liu J, Dong Q, Wang WC, Yuan J, Liu BS, Han XH, He JB, Bai WL. The effects of melamine on humoral immunity with or without cyanuric acid in mice. Res Vet Sci. 2016 Apr;105:65-73. doi: 10.1016/j.rvsc.2016.01.016. Epub 2016 Jan 20. PubMed PMID: 27033911.
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10: Bandele OJ, Stine CB, Ferguson M, Black T, Olejnik N, Keltner Z, Evans ER, Crosby TC, Reimschuessel R, Sprando RL. Use of urinary renal biomarkers to evaluate the nephrotoxic effects of melamine or cyanuric acid in non-pregnant and pregnant rats. Food Chem Toxicol. 2014 Dec;74:301-8. PubMed PMID: 25455896.
11: Xie J, Chen D, Wu Q, Wang J, Qiao H. Spectroscopic analyses on interaction of melamine, cyanuric acid and uric acid with DNA. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:714-21. doi: 10.1016/j.saa.2015.04.060. Epub 2015 Apr 27. PubMed PMID: 25988817.
12: Seffernick JL, Wackett LP. Ancient Evolution and Recent Evolution Converge for the Biodegradation of Cyanuric Acid and Related Triazines. Appl Environ Microbiol. 2016 Jan 4;82(6):1638-1645. doi: 10.1128/AEM.03594-15. Review. PubMed PMID: 26729715; PubMed Central PMCID: PMC4784045.
13: Suchý P, Novák P, Zapletal D, Straková E. Effect of melamine-contaminated diet on tissue distribution of melamine and cyanuric acid, blood variables, and egg quality in laying hens. Br Poult Sci. 2014;55(3):375-9. doi: 10.1080/00071668.2014.911815. PubMed PMID: 24730385.
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17: Yin RH, Wang XZ, Bai WL, Wu CD, Yin RL, Li C, Liu J, Liu BS, He JB. The reproductive toxicity of melamine in the absence and presence of cyanuric acid in male mice. Res Vet Sci. 2013 Jun;94(3):618-27. doi: 10.1016/j.rvsc.2012.11.010. Epub 2012 Dec 20. PubMed PMID: 23261161.
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